Technical Characterization of ALS-I-41: Oxytocin Receptor Binding Kinetics and Selectivity Profiling
Technical Characterization of ALS-I-41: Oxytocin Receptor Binding Kinetics and Selectivity Profiling
Topic: ALS-I-41 Oxytocin Receptor Binding Affinity Content Type: Technical Reference Guide Author Persona: Senior Application Scientist (GPCR Pharmacology)[1]
[1]
Executive Summary & Compound Identity
ALS-I-41 is a high-affinity, non-peptide, selective antagonist of the oxytocin receptor (OTR).[1] Developed to overcome the poor blood-brain barrier (BBB) penetrability of peptide-based analogues, ALS-I-41 serves as a critical tool for investigating oxytocin-modulated social behaviors and as a precursor for PET radiotracers (e.g., [¹⁸F]ALS-I-41) in non-human primate models.[1]
Unlike endogenous oxytocin (a nonapeptide), ALS-I-41 is a small molecule functionalized to bind the transmembrane core of the OTR, blocking Gq-protein coupling.[1] This guide details the protocols for validating its binding affinity (
Chemical Specifications
| Property | Specification |
| Compound Name | ALS-I-41 |
| IUPAC Name | 1-(1-{2-[2-(2-Fluoro-ethoxy)-4-(1-methanesulfonyl-piperidin-4-yloxy)-phenyl]-acetyl}-piperidin-4-yl)-3,4-dihydro-1H-quinolin-2-one |
| Class | Non-peptide OTR Antagonist |
| Molecular Weight | 587.71 g/mol |
| Solubility | DMSO (>10 mM); limited aqueous solubility without carrier |
| Primary Application | PET Imaging Tracer, Behavioral Pharmacology (Primate) |
| Key Reference | Smith A.L., et al. Bioorg.[1][2][3][4][5][6] Med. Chem. (2016) |
Mechanistic Pharmacology
To understand the binding data, one must understand the interference mechanism.[1] The Oxytocin Receptor is a G-protein-coupled receptor (GPCR) that primarily couples to
-
Agonist Action (Oxytocin): Binding triggers GDP-GTP exchange on
, activating Phospholipase C (PLC ).[1] This hydrolyzes into and DAG.[1] triggers intracellular release.[1] -
Antagonist Action (ALS-I-41): ALS-I-41 occupies the orthosteric binding pocket but does not induce the conformational change required for
coupling.[1] It competitively inhibits Oxytocin binding, silencing the signal.[1]
Visualization: OTR Signaling & ALS-I-41 Blockade
Figure 1: Mechanism of Action.[1] ALS-I-41 competes with Oxytocin, preventing Gq activation and downstream Calcium flux.[1]
Protocol A: Radioligand Competition Binding (Affinity Determination)
This is the "Gold Standard" for determining the affinity constant (
Materials & Reagents[1]
-
Membrane Source: HEK293 cells stably transfected with human OTR (hOTR) or rhesus macaque OTR.[1]
-
Radioligand:
-Ornithine Vasotocin Analog ( -OVTA).[1][4] Note: Preferred over -OT for higher specific activity. -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.1% BSA, pH 7.4.[1] -
Competitor: ALS-I-41 (Serial dilutions:
M to M).[1] -
Non-Specific Binding (NSB) Control: 1
M unlabeled Oxytocin or L-368,899.[1]
Step-by-Step Methodology
-
Membrane Preparation:
-
Incubation:
-
Termination:
-
Quantification:
-
Add scintillant and count radioactivity (CPM) using a TopCount or MicroBeta counter.[1]
-
Data Analysis (The Cheng-Prusoff Correction)
Raw CPM data is plotted as % Specific Binding vs. Log[ALS-I-41].
The
- : Concentration of radioligand used.[1][3][4][5]
- : Dissociation constant of the radioligand (determined previously via saturation binding).[1]
Protocol B: Selectivity Profiling (OTR vs. V1aR)
A critical requirement for ALS-I-41 is distinguishing it from Vasopressin 1a Receptor (V1aR) antagonists.[1] Many OTR ligands cross-react with V1aR due to high homology.[1]
Comparative Workflow
Run Protocol A simultaneously on two cell lines:
-
Cell Line A: HEK293-hOTR (Oxytocin Receptor)[1]
-
Cell Line B: HEK293-hV1aR (Vasopressin 1a Receptor)[1]
Interpretation of Results
Calculate the Selectivity Ratio:
-
Target Profile for ALS-I-41:
Note: ALS-I-41 generally exhibits superior selectivity compared to the "Merck Compound" (L-368,899), which often shows significant V1aR binding.[1]
Experimental Workflow Visualization
Figure 2: Radioligand Competition Binding Workflow.[1] This process isolates specific binding to calculate the affinity constant.[1]
Representative Data & Troubleshooting
When characterizing ALS-I-41, compare your results against established standards.
Expected Affinity Values (Reference)
| Compound | Target | Selectivity (OTR vs V1a) | Notes | |
| ALS-I-41 | hOTR | ~1.5 - 5.0 | High (>50x) | Primary Analyte |
| Oxytocin | hOTR | 0.5 - 1.0 | Low | Endogenous Agonist |
| L-368,899 | hOTR | ~5.0 - 10.0 | Moderate | Common Reference |
| ALS-II-69 | hOTR | < 5.0 | Mixed | Related analogue |
Common Failure Modes
-
High Non-Specific Binding (NSB):
-
Ligand Depletion:
-
Solubility Issues:
References
-
Smith, A. L. , Walum, H., Connor-Stroud, F., Freeman, S. M., Inoue, K., Parr, L. A., Goodman, M. M., & Young, L. J. (2016).[1] An evaluation of central penetration from a peripherally administered oxytocin receptor selective antagonist in nonhuman primates. Bioorganic & Medicinal Chemistry.
-
Freeman, S. M. , & Young, L. J. (2016).[1][3] Comparative Perspectives on Oxytocin and Vasopressin Receptor Research in Rodents and Primates: Translational Implications. Journal of Neuroendocrinology.
-
Cheng, Y. , & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
-
Manning, M. , et al. (2012).[1] Oxytocin and vasopressin agonists and antagonists as research tools and potential therapeutics. Journal of Neuroendocrinology.
Sources
- 1. medkoo.com [medkoo.com]
- 2. 1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one | C30H38FN3O6S | CID 57519948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An evaluation of central penetration from a peripherally administered oxytocin receptor selective antagonist in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Initial investigation of three selective and potent small molecule oxytocin receptor PET ligands in New World monkeys - PMC [pmc.ncbi.nlm.nih.gov]
